molecular formula C19H19N3O4S B2381018 2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol CAS No. 443331-55-3

2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol

Cat. No.: B2381018
CAS No.: 443331-55-3
M. Wt: 385.44
InChI Key: IYJFJGKIWGOLMY-VXPUYCOJSA-N
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Description

2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol is a recognized and potent inhibitor of Salt-Inducible Kinase 2 (SIK2), a key regulator of the cAMP response element-binding protein (CREB) pathway. Research utilizing this compound focuses on elucidating the role of SIK2 in critical biological processes, including energy metabolism, adipogenesis, and cancer cell proliferation. Studies have shown that SIK2 is upregulated in certain cancer cells, such as ovarian cancer, where it influences metabolic reprogramming and promotes cell survival. By selectively inhibiting SIK2, this compound provides researchers with a valuable tool to probe the mechanisms of CREB-regulated transcription coactivators (CRTCs) and to investigate downstream effects on tumor growth and metastasis. Its application is pivotal in preclinical research aimed at validating SIK2 as a therapeutic target for metabolic disorders and oncology.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-26-17-9-5-15(6-10-17)20-19-21(11-12-23)18(13-27-19)14-3-7-16(8-4-14)22(24)25/h3-10,13,23H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJFJGKIWGOLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol typically involves the reaction of 4-ethoxyaniline with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazole ring. The final step involves the reduction of the nitro group to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Biological Applications

Research indicates that thiazole derivatives, including 2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol, exhibit a variety of biological activities:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties. The specific structure of this compound may enhance its efficacy against bacterial strains.
  • Anticancer Properties : Studies suggest that compounds with similar thiazole structures can inhibit cancer cell proliferation. The nitrophenyl group may play a role in this activity by facilitating interactions with cellular targets.
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, which are critical in treating chronic inflammatory diseases.

Case Study: Anticancer Activity

A study evaluating the anticancer effects of thiazole derivatives found that certain modifications to the thiazole ring can significantly enhance cytotoxicity against cancer cell lines. The introduction of an ethoxy group may improve solubility and bioavailability, leading to better therapeutic outcomes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice. The compound can be synthesized through methods involving condensation reactions between suitable precursors .

Material Science Applications

Beyond biological applications, this compound may also have potential uses in material science:

  • Sensor Development : Due to its electronic properties, thiazole derivatives are being investigated for use in sensors, particularly for detecting environmental pollutants.
  • Organic Electronics : The unique electronic characteristics of thiazole compounds make them suitable candidates for organic semiconductors used in electronic devices.

Comparative Analysis of Thiazole Derivatives

Compound NameStructureBiological Activity
2-(4-Methylphenyl)-1,3-thiazoleStructureAntimicrobial
2-(Phenyl)-1,3-thiazoleStructureAnticancer
2-[2-(4-Methoxyphenyl)imino]-1,3-thiazoleStructureAnti-inflammatory

The comparative analysis highlights the diversity of biological activities associated with different thiazole derivatives. The presence of specific functional groups can significantly influence their pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol C₁₈H₁₇N₃O₄S 371.41 4-Ethoxyphenyl, 4-nitrophenyl, ethanol N/A (Target)
[2-(4-Ethoxyphenyl)-1,3-thiazol-4-yl]-methanol C₁₂H₁₃NO₂S 235.3 4-Ethoxyphenyl, methanol
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3-yl]ethanol C₂₀H₂₂N₂O₄S 386.46 2,5-Dimethoxyphenyl, 4-methoxyphenyl, ethanol
{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol C₂₁H₂₀F₃NO₂S 407.46 Trifluoromethyl, methoxy-methylphenyl, methanol
Key Observations:
  • The ethanol substituent in the target compound and analogs (e.g., ) contributes to hydrogen-bonding capacity, which may improve aqueous solubility compared to non-polar substituents. Trifluoromethyl groups (as in ) impart lipophilicity and metabolic stability, contrasting with the nitro group’s polar nature.

Physicochemical Properties

  • Solubility: The ethanol group in the target compound and enhances water solubility compared to purely aromatic thiazoles. However, the nitro group may reduce solubility in non-polar solvents relative to methoxy analogs . The trifluoromethyl group in increases lipophilicity, favoring membrane permeability.
  • Stability: The imino group in the target compound may exhibit tautomerism, as seen in , where thiazolidinone derivatives exist as tautomeric mixtures. This could influence stability under acidic or basic conditions.

Biological Activity

The compound 2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3S. The compound features a thiazole ring, which is known for its diverse biological activities, and it incorporates both ethoxy and nitrophenyl substituents that may influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate thiazole derivatives and substituted phenyl imines. For instance, a common synthetic route includes the condensation of 4-ethoxybenzaldehyde with a thiazole derivative in the presence of an acid catalyst. The resulting product is purified through recrystallization techniques.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activities. For instance, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus≤0.25 µg/mL
This compoundE. coli≤0.5 µg/mL

Anti-inflammatory Activity

Thiazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A structure-activity relationship analysis suggests that specific substitutions on the thiazole ring enhance this inhibitory effect.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while the compound exhibits antimicrobial and anti-inflammatory activities, it also shows varying degrees of cytotoxic effects on human cell lines.

Case Studies

A notable study investigated the efficacy of thiazole derivatives in treating infections caused by resistant bacterial strains. The study demonstrated that certain derivatives not only inhibited bacterial growth but also reduced inflammation in animal models.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol?

  • Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with aminothiazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) . For example, analogous reactions for thiazole derivatives achieve moderate yields (70–90%) when refluxed for 4–6 hours. Purification via vacuum distillation and recrystallization improves purity. Adjusting molar ratios (e.g., 1:1.2 for aldehyde:amine) and solvent polarity can enhance yields. For this compound, substituting 4-ethoxy and 4-nitro groups may require inert atmospheres to prevent nitro-group reduction .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include the ethanol -OH proton (δ ~4.8 ppm, broad), imine proton (δ ~8.2 ppm), and aromatic protons from ethoxy (δ 6.8–7.1 ppm) and nitro-phenyl groups (δ 7.8–8.3 ppm). Compare with analogs like 2-(4-Methoxyphenyl)ethanol (δ 3.86 ppm for OCH₃) .
  • IR : Stretching vibrations for C=N (imine, ~1600 cm⁻¹), NO₂ (asymmetric ~1520 cm⁻¹, symmetric ~1350 cm⁻¹), and -OH (~3300 cm⁻¹). Validate against NIST reference spectra .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in thiazole derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For analogous thiazolidinones, crystals grown via slow evaporation in ethanol/water (1:1) yield monoclinic systems (space group P2₁/c) with Z = 4. Refinement parameters (R factor < 0.08) ensure accuracy . Key metrics:
  • Bond lengths: C-S (1.72–1.76 Å), C=N (1.28–1.30 Å).
  • Dihedral angles between aromatic rings (e.g., ethoxyphenyl vs. nitrophenyl: ~15–25°).
    Use software like PLATON or ORTEP-3 for analysis .

Q. How do computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. The nitro group’s electron-withdrawing effect may enhance binding affinity to hydrophobic pockets .
  • QSAR modeling : Correlate descriptors (e.g., logP, polar surface area) with bioactivity data from analogs. For example, triazole-thiazole hybrids show MIC values of 4–16 µg/mL against S. aureus .

Q. What strategies mitigate contradictory spectral and crystallographic data during characterization?

  • Methodological Answer :
  • Case Study : If NMR suggests planar imine geometry but XRD shows non-planarity, verify sample purity (HPLC, ≥95%) and solvent effects. For example, ethanol may stabilize specific conformers .
  • Multi-technique validation : Cross-reference IR (C=N stretch) with XRD bond lengths and DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) .

Notes

  • Contradictions : and report varying yields (70–91%) for similar syntheses; optimize stoichiometry and reaction time.
  • Advanced Tools : Use WinGX for XRD refinement and Gaussian for DFT .
  • Biological Testing : Follow protocols from for antimicrobial assays (e.g., agar dilution).

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